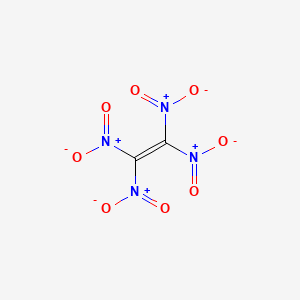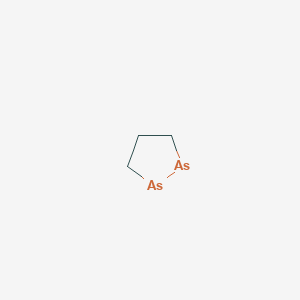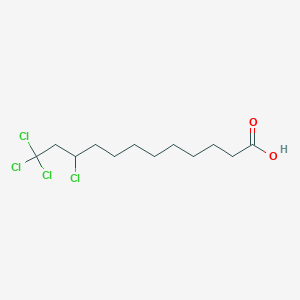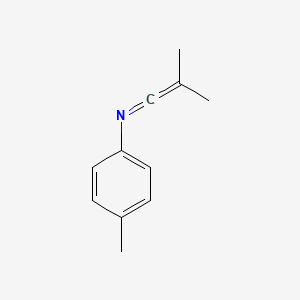
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is an organic compound with a complex structure It is a derivative of benzenamine (aniline) with additional methyl and propenylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- typically involves the reaction of 4-methylbenzenamine with 2-methyl-1-propenylidene. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine or bromine). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methoxy group instead of a propenylidene group.
Benzenamine, 4-methoxy-2-methyl-: This compound has a methoxy group and an additional methyl group on the benzene ring.
Uniqueness
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
18779-86-7 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
InChI |
InChI=1S/C11H13N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1-3H3 |
InChIキー |
LIIAKNHUPDGSAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


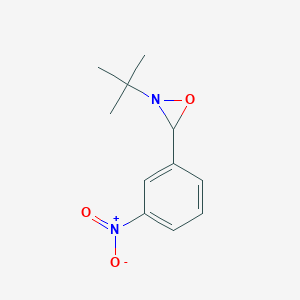

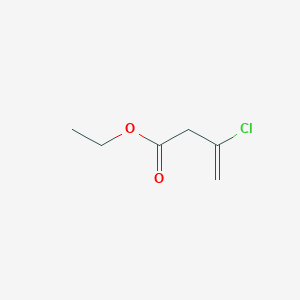
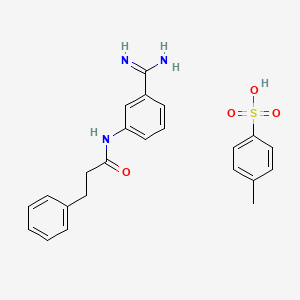

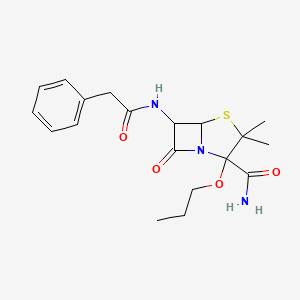
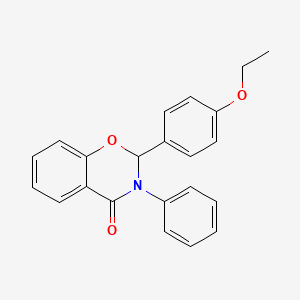
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
